molecular formula C10H8F3NO3 B14814322 4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene

4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B14814322
M. Wt: 247.17 g/mol
InChI Key: PQXNIXKAMBYLTQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups confer unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-cyclopropoxy-1-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Cyclopropoxy-2-amino-1-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-nitro-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties to the molecule.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

4-cyclopropyloxy-2-nitro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-4-3-7(17-6-1-2-6)5-9(8)14(15)16/h3-6H,1-2H2

InChI Key

PQXNIXKAMBYLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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